Bienvenue dans la boutique en ligne BenchChem!

5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Physicochemical Differentiation Drug-likeness Permeability Prediction

This compound is the definitive 5-fluoro-2-methoxy substituted aryl sulfonamide for dissecting SphK1 structure-activity relationships. Its distinct HBA count (6), tPSA (58 Ų), and clogP (2.15) compared to the 4-fluoro analog enable matched-pair analysis of aryl electronics and sterics on kinase inhibition. Essential for reproducible SAR campaigns, in silico docking validation, and LC-MS method development. Not interchangeable with generic thiazolyl-piperidine sulfonamides.

Molecular Formula C15H18FN3O3S2
Molecular Weight 371.45
CAS No. 1448066-59-8
Cat. No. B2764579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
CAS1448066-59-8
Molecular FormulaC15H18FN3O3S2
Molecular Weight371.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
InChIInChI=1S/C15H18FN3O3S2/c1-22-13-3-2-11(16)10-14(13)24(20,21)18-12-4-7-19(8-5-12)15-17-6-9-23-15/h2-3,6,9-10,12,18H,4-5,7-8H2,1H3
InChIKeyLCNCHJZXAMGLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448066-59-8): Structural and Pharmacological Baseline for Procurement


5-Fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448066-59-8) is a synthetic aryl sulfonamide featuring a thiazol-2-yl-piperidine scaffold. This compound belongs to a class of molecules disclosed in patent families as inhibitors of sphingosine kinase 1 (SphK1), an enzyme implicated in hyperproliferative and inflammatory diseases [1]. The molecule is characterized by a 5-fluoro-2-methoxy substitution pattern on the benzenesulfonamide ring, which distinguishes it structurally from mono-substituted analogs. Available computational predictions indicate a molecular weight of 371.45 g/mol, a calculated logP of approximately 2.15, and a topological polar surface area (tPSA) of 58 Ų, placing it within favorable drug-like chemical space [2]. However, peer-reviewed pharmacological characterization specific to this compound is currently absent from the primary literature. Thus, its differentiation must be evaluated through structural comparisons against the closest commercially available analogs and class-level mechanistic inferences derived from the thiazolyl-piperidine benzenesulfonamide patent corpus.

Why In-Class Thiazolyl-Piperidine Sulfonamides Cannot Substitute for 5-Fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide in Research


Generic substitution within this chemotype fails because the benzenesulfonamide aryl substitution pattern is a critical determinant of both biochemical potency and physicochemical properties. The compound bears a 5-fluoro-2-methoxy substitution, whereas the nearest commercially cataloged analog, 4-fluoro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide (CAS 1448074-78-9), carries a single fluorine at the para position [1]. This structural divergence introduces measurable differences in hydrogen-bond acceptor count (6 vs. 5), tPSA (58 vs. 50 Ų), and calculated logP (2.15 vs. 1.85), which cumulatively influence membrane permeability, solubility, and target-binding geometry [2]. Within the SphK1 patent space, subtle aryl substitution changes have been shown to alter kinase inhibitory activity by orders of magnitude, meaning that even close analogs cannot be assumed equipotent or functionally interchangeable without direct comparative data [3]. Researchers aiming to reproduce or build upon structure-activity relationships (SAR) must therefore source the exact compound.

Quantitative Differentiation Evidence: 5-Fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide vs. Closest Analogs


Hydrogen-Bond Acceptor (HBA) Count and Topological Polar Surface Area (tPSA) Distinguish the 5-Fluoro-2-Methoxy Analog from the 4-Fluoro Comparator

The 2-methoxy substituent on the target compound introduces an additional oxygen atom that functions as a hydrogen-bond acceptor (HBA). Consequently, the target compound possesses a total HBA count of 6, compared to 5 for the 4-fluoro analog (CAS 1448074-78-9) [1][2]. This single-HBA increase translates into a tPSA difference of 8 Ų (58 vs. 50 Ų), a magnitude that can affect passive membrane permeability and oral absorption potential according to established drug-likeness models [2]. For researchers evaluating central nervous system penetration or oral bioavailability, this quantifiable difference provides a rationale for choosing the target compound over the simpler analog to probe the impact of polarity on pharmacokinetic behavior.

Physicochemical Differentiation Drug-likeness Permeability Prediction

Calculated Lipophilicity (logP) Shift Introduced by the Ortho-Methoxy Group Relative to the 4-Fluoro Analog

The presence of the 2-methoxy group in the target compound increases calculated logP by approximately 0.3 units relative to the 4-fluoro comparator (2.15 vs. 1.85) [1]. This modest but significant shift in lipophilicity can influence both target binding kinetics and metabolic stability. In the context of SphK1 inhibitors, where lipophilic interactions with the enzyme's hydrophobic pocket contribute to potency, the target compound's higher logP may confer enhanced binding affinity compared to the less lipophilic analog, although direct enzymatic data remain unpublished [2]. For procurement, this means the target compound provides a distinct lipophilicity probe within a matched molecular pair.

Lipophilicity logP Metabolic Stability

Class-Level SphK1 Inhibitory Activity and Selectivity Over SphK2 Inferred from the Patent Family

The thiazolyl-piperidine benzenesulfonamide patent family (US 2011/0105505 A1, EP 2313403 B1, DE 102008029734 A1) explicitly claims that compounds of formula (I) 'preferably inhibit the enzyme sphingosine kinase 1' and 'cause specific inhibition of sphingosine kinase 1, but not of sphingosine kinase 2' [1][2]. While specific IC50 values for the target compound have not been disclosed in peer-reviewed literature, the patent's emphasis on SphK1 selectivity distinguishes this chemotype from earlier-generation non-selective sphingosine kinase inhibitors such as dimethylsphingosine (DMS) and SKI-II, which lack isoform selectivity [3]. Researchers requiring a selective SphK1 chemical probe should therefore prioritize compounds from this patent class, with the target compound offering a unique aryl substitution pattern within that class.

Sphingosine Kinase 1 SphK1/SphK2 Selectivity Cancer Pharmacology

Molecular Weight and Rotatable Bond Differentiation as Selectivity and Solubility Determinants

The target compound (MW = 371.45 g/mol, 4 rotatable bonds) occupies a distinct position in the physicochemical property space of thiazolyl-piperidine sulfonamides. By comparison, the 4-methyl analog (CAS 1448045-67-7, MW = 337.46 g/mol) is lighter and less polar, while the 4-chloro analog (CAS 1448129-42-7, MW = 357.88 g/mol) introduces a heavier halogen [1][2]. The target compound's intermediate molecular weight balances solubility and target-binding surface area. Additionally, the 2-methoxy group adds one rotatable bond relative to the 4-fluoro comparator, increasing conformational flexibility that may influence binding entropy [2]. For procurement, these physicochemical fingerprints ensure that the target compound cannot be replaced by any single analog without altering the property profile under investigation.

Molecular Weight Rotatable Bonds Solubility

Absence of Direct Head-to-Head Pharmacological Data Necessitates Caution in Cross-Compound Extrapolation

Despite the structural and class-level differentiation outlined above, no peer-reviewed publication or public database (ChEMBL, BindingDB, PubChem BioAssay) currently reports direct IC50, Ki, or cellular activity data for the target compound [1][2]. Any potency claims found on non-authoritative vendor pages cannot be independently verified against primary assay protocols. This evidentiary gap means that the compound's differentiation from analogs rests primarily on physicochemical properties and patent-class inference rather than on experimentally confirmed biochemical superiority. For procurement decision-making, this translates into a higher research risk profile: the compound is best positioned as a SAR exploration tool and a selective SphK1-pathway chemical probe candidate, but not as a validated lead molecule with characterized potency and selectivity metrics [2].

Data Gap Procurement Risk Experimental Reproducibility

High-Impact Research and Procurement Scenarios for 5-Fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide


Structure-Activity Relationship (SAR) Exploration of SphK1-Selective Inhibitors

The target compound's unique 5-fluoro-2-methoxy substitution pattern makes it a valuable probe for SAR studies aiming to delineate the effect of aryl ring electronics and sterics on SphK1 inhibition. As established in Section 3, the compound differs from the 4-fluoro analog (CAS 1448074-78-9) by an additional methoxy group that increases HBA count, tPSA, and logP . Systematic head-to-head testing of these matched molecular pairs can reveal substitution-dependent trends in potency and selectivity, informing the design of next-generation inhibitors within this patent class . Procurement of both the target compound and its 4-fluoro comparator is recommended for rigorous SAR campaigns.

Chemical Probe Development for Sphingosine-1-Phosphate (S1P) Signaling Pathway Dissection

Because the patent family claims SphK1-selective inhibition for this chemotype, the target compound can serve as a starting point for developing a chemical probe to dissect SphK1-dependent versus SphK2-dependent S1P production . Unlike legacy dual inhibitors such as dimethylsphingosine, the claimed selectivity profile allows researchers to attribute observed phenotypic effects more confidently to SphK1 blockade . The compound's distinct physicochemical profile (clogP = 2.15, tPSA = 58 Ų) further positions it for optimization of cellular permeability and subcellular distribution . Initial procurement quantities should support in vitro kinase selectivity profiling and cellular S1P quantification assays.

Computational Docking and Pharmacophore Modeling of Thiazolyl-Piperidine Kinase Inhibitors

With well-defined structural features and calculated molecular descriptors available from ZINC20, the target compound is suitable for in silico studies including molecular docking against SphK1 homology models or X-ray structures, pharmacophore elucidation, and molecular dynamics simulations . The 5-fluoro-2-methoxy moiety provides distinct electrostatic and steric features that can be mapped to binding-site interactions, generating testable hypotheses about the contribution of the methoxy oxygen to hinge-region hydrogen bonding or hydrophobic pocket occupancy . Computational chemists should procure the compound alongside close analogs to validate docking predictions through experimental binding assays.

Reference Standard for Analytical Method Development and Quality Control in Sulfonamide Research

The compound's unique combination of functional groups (sulfonamide, thiazole, piperidine, fluorine, methoxy) renders it a useful reference standard for developing HPLC, LC-MS, and NMR analytical methods tailored to thiazolyl-piperidine sulfonamides . Its distinct retention time, mass spectral fragmentation pattern, and ¹⁹F NMR signal provide orthogonal analytical handles for method validation. Laboratories engaged in high-throughput purification or metabolic stability assessment of sulfonamide libraries can use the target compound as a system suitability standard, ensuring consistent chromatographic performance across batches and instruments .

Quote Request

Request a Quote for 5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.